Perfluorohexanesulfonamide

Übersicht

Beschreibung

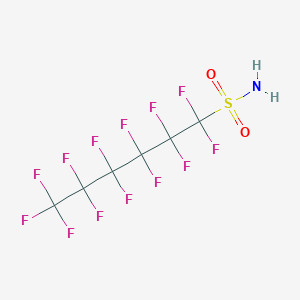

Perfluorohexanesulfonamide is a synthetic chemical compound belonging to the class of per- and polyfluoroalkyl substances. It is characterized by a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic, with a sulfonamide functional group that imparts polarity. This compound is known for its persistence in the environment and bioaccumulative properties .

Wirkmechanismus

Target of Action

Perfluorohexanesulfonamide (PFHxSAm) is a member of the per- and polyfluoroalkyl class of compounds It’s known that pfhxsam can interact with proteins such as blood albumin .

Mode of Action

Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds .

Biochemical Pathways

Pfass are known to persist in the environment and in living organisms due to the strength of their carbon-fluorine bonds

Pharmacokinetics

It’s known that pfhxsam, like other pfass, binds to blood albumin in humans . Relatively little PFHxSAm is found in the liver compared to longer chain PFASs such as PFOS . The half-life of PFASs in human blood generally decreases with decreasing backbone (CF2) length. Pfhxsam is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents such as pfos or pfbs .

Result of Action

Pfass are known to be persistent organic pollutants with bioaccumulative properties . They remain ubiquitous in many environments and within the general population .

Action Environment

PFHxSAm, like other PFASs, is found in various environments due to its resistance to degradation . It has been found in surface freshwater foams and in soil from fire-fighting equipment testing sites . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of PFHxSAm.

Biochemische Analyse

Biochemical Properties

Perfluorohexanesulfonamide has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds. Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . In humans, this compound binds to blood albumin, and relatively little is found in the liver compared to longer-chain PFASs . The half-life of this compound in human blood is greater than both longer and shorter chain equivalents .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to decrease total thyroxine concentration and increase liver weight in animal models . These changes suggest that this compound can disrupt endocrine function and liver metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong carbon-fluorine bonds contribute to its persistence and bioaccumulation in living organisms . This compound binds to blood albumin, which may facilitate its transport and distribution within the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under recommended transport or storage conditions . Long-term exposure to this compound in animal models has been associated with changes in liver and kidney gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on Sprague Dawley rats, this compound was administered at various doses, and dose-related changes were observed in clinical pathology and organ weight measurements . High doses of this compound resulted in significantly decreased total thyroxine concentration and increased liver weight . These findings indicate potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s persistence and bioaccumulation are attributed to its strong carbon-fluorine bonds, which resist degradation . In animal models, this compound has been shown to affect metabolic flux and metabolite levels, particularly in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In humans, the compound binds to blood albumin, which may facilitate its distribution within the body . The strong carbon-fluorine bonds of this compound contribute to its persistence and bioaccumulation in living organisms .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are influenced by targeting signals and post-translational modifications. The compound’s strong carbon-fluorine bonds and sulfonic acid functional group allow it to interact with various cellular compartments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluorohexanesulfonamide can be synthesized through the reaction of perfluorohexanesulfonyl fluoride with ammonia or primary amines under controlled conditions. The reaction typically involves the use of solvents like methanol or ethanol and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Perfluorohexansulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Perfluorohexansulfonsäure führen.

Substitution: Die Sulfonamidgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Substitution: Reagenzien wie Alkylhalogenide und starke Basen werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Perfluorohexansulfonsäure.

Substitution: Verschiedene substituierte Perfluorohexansulfonamide, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Perfluorohexansulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Tensid und Schutzschicht in verschiedenen chemischen Verfahren eingesetzt.

Biologie: Wird auf seine bioakkumulierenden Eigenschaften und Interaktionen mit biologischen Molekülen untersucht.

Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, da es einzigartige chemische Eigenschaften besitzt.

Industrie: Wird bei der Herstellung von wässrigen Löschschaummitteln, Textilbeschichtungen, Metallplattierungen und Poliermitteln eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Perfluorohexansulfonamid beinhaltet seine Interaktion mit Proteinen wie Blutalbumin. Seine Sulfonamidgruppe verleiht Polarität, wodurch sie mit anderen polaren Verbindungen interagieren kann. Diese Interaktion kann verschiedene biologische Signalwege und molekulare Ziele beeinflussen, was zu den beobachteten Wirkungen in verschiedenen Anwendungen führt.

Ähnliche Verbindungen:

- Perfluorohexansulfonsäure

- Perfluorooctansulfonamid

- Perfluorbutansulfonamid

Vergleich: Perfluorohexansulfonamid ist einzigartig aufgrund seiner spezifischen Kettenlänge und funktionellen Gruppe, die ihm besondere chemische und physikalische Eigenschaften verleihen. Im Vergleich zu Perfluorohexansulfonsäure hat es eine andere funktionelle Gruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt. Perfluorooctansulfonamid und Perfluorbutansulfonamid unterscheiden sich in der Kettenlänge, was ihre bioakkumulierenden Eigenschaften und die Persistenz in der Umwelt beeinflusst .

Vergleich Mit ähnlichen Verbindungen

- Perfluorohexanesulfonic acid

- Perfluorooctanesulfonamide

- Perfluorobutanesulfonamide

Comparison: Perfluorohexanesulfonamide is unique due to its specific chain length and functional group, which confer distinct chemical and physical properties. Compared to perfluorohexanesulfonic acid, it has a different functional group, leading to varied reactivity and applications. Perfluorooctanesulfonamide and perfluorobutanesulfonamide differ in chain length, affecting their bioaccumulative properties and environmental persistence .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLGCSJJWEQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NH2, C6H2F13NO2S | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469320 | |

| Record name | Perfluorohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41997-13-1 | |

| Record name | Perfluorohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential developmental effects of Perfluorohexanesulfonamide (FHxSA) exposure in living organisms?

A1: Research on the developmental toxicity of this compound (FHxSA) using Xenopus laevis embryos revealed significant impacts. [] Exposure to FHxSA led to a concentration-dependent increase in mortality and malformations in the developing embryos. [] Specifically, at concentrations of 2.5 mg/L and 5 mg/L, 100% mortality was observed, accompanied by a significant increase in malformations. [] Furthermore, FHxSA exposure significantly affected the developmental stage achieved by the embryos at concentrations as low as 0.625 mg/L. [] These findings highlight the potential developmental toxicity of FHxSA in sensitive organisms.

Q2: Can biosparging influence the release and transformation of this compound (FHxSA) in contaminated soils?

A2: Yes, biosparging, a remediation technique, can impact the release and transformation of this compound (FHxSA) in contaminated soils. [] Studies utilizing oxygen-sparged columns showed a significantly higher release of FHxSA compared to nitrogen-sparged and non-biostimulated columns. [] Furthermore, evidence suggests that biosparging can facilitate the transformation of sulfonamide-based precursors into this compound. [] This transformation was observed in both oxygen- and nitrogen-sparged columns, with recoveries of this compound exceeding 100%, while recoveries of several precursor compounds were low. []

Q3: What analytical techniques are effective for detecting and quantifying this compound (FHxSA) in environmental samples?

A3: Several analytical techniques are employed for this compound (FHxSA) detection and quantification. High-resolution mass spectrometry, coupled with techniques like liquid chromatography, is commonly used to analyze FHxSA in various matrices, including soil and water samples. [, ] Direct Analysis in Real Time Mass Spectrometry (DART-MS), combined with solid-phase microextraction (SPME) using coated glass capillaries, offers a rapid screening method for FHxSA, achieving low part-per-trillion detection limits. [, ] This method bypasses the need for chromatography, making it efficient for rapid screening. [, ] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another valuable technique for analyzing FHxSA, particularly in low-concentration water samples. []

Q4: How does the presence of this compound (FHxSA) in environmental samples compare to other Per- and Polyfluoroalkyl Substances (PFAS)?

A4: Analysis of contaminated groundwater samples from Northern Queensland, Australia, revealed the presence of this compound (FHxSA) alongside other PFAS compounds like perfluorooctane sulfonate (PFOS) and perfluoroalkyl carboxylic acids. [] This co-occurrence suggests that FHxSA can be found in environments impacted by PFAS contamination. Interestingly, in a study analyzing tap and bottled water, while FHxSA was not detected, Perfluorohexanesulfonic acid (PFHxS) was found, indicating the potential presence of different PFAS compounds in various water sources. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)

![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)